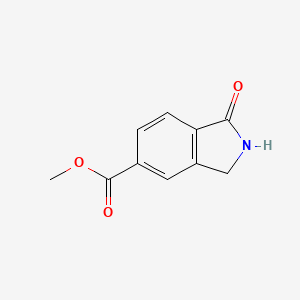
1,4-Dibromo-2-fluoro-5-nitrobenzene
Descripción general
Descripción
1,4-Dibromo-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2FNO2 . It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-fluoro-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1,4-dibromo-2-fluorobenzene. The reaction typically uses trifluoroacetic acid and trifluoroacetic anhydride as solvents, with ammonium nitrate as the nitrating agent. The reaction is carried out at low temperatures, followed by extraction and purification steps to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reactors for the nitration reaction, followed by continuous extraction and purification systems to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromo-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Reduction Products: The primary product of reduction is 1,4-dibromo-2-fluoro-5-aminobenzene.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-fluoro-5-nitrobenzene is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.
Industry: It is employed in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2-fluoro-5-nitrobenzene involves its reactivity due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups make the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions. The nitro group can also undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions .
Comparación Con Compuestos Similares
- 1,4-Dibromo-2-fluorobenzene
- 2,5-Dibromo-4-fluoronitrobenzene
- 1,4-Dibromo-2,5-difluorobenzene
Uniqueness: 1,4-Dibromo-2-fluoro-5-nitrobenzene is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Propiedades
IUPAC Name |
1,4-dibromo-2-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFCYQDGGDTTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366496-33-5 | |
| Record name | 1,4-dibromo-2-fluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Boc-amino)methyl]tetrahydropyran-4-methanol](/img/structure/B1429152.png)
![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)
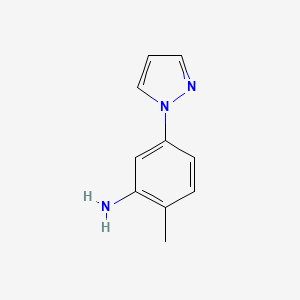
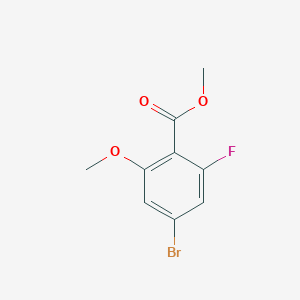
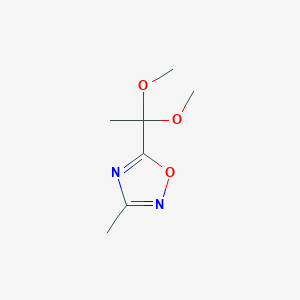


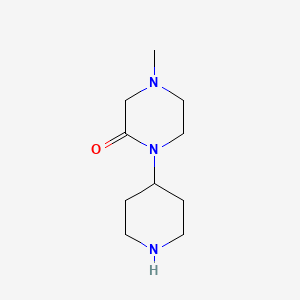
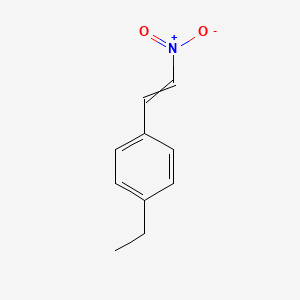
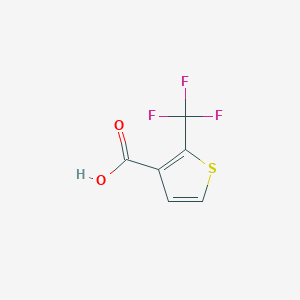
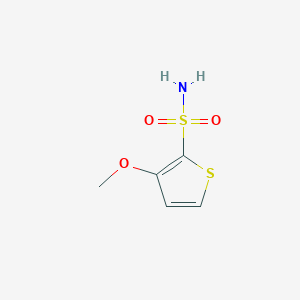

![3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1429173.png)
